Amination Yield Advantage Over 1,2,4-Triazole Analog
The direct amination of 4,5-dibromo-1H-1,2,3-triazole with hydroxylamine-O-sulfonic acid produces a mixture of 4,5-dibromo-1-amino-1,2,3-triazole (the target 1-amino isomer) and 4,5-dibromo-2-amino-1,2,3-triazole in a combined yield of 30% [1]. Under identical reaction conditions (weakly alkaline aqueous solution, reflux temperature), the analogous transformation of 3,5-dibromo-4H-1,2,4-triazole yields only 21% of the corresponding 1,2,4-triazole amino derivatives [1]. The 1,2,3-triazole scaffold thus provides a 9-percentage-point yield advantage (30% vs. 21%)—a relative improvement of 43%—for the critical late-stage amination step that installs the N-amino handle.
| Evidence Dimension | Combined yield of N-amino dibromo-triazole isomers from the dibromo-triazole precursor |
|---|---|
| Target Compound Data | 30% (combined 4,5-dibromo-1-amino- and 4,5-dibromo-2-amino-1,2,3-triazole) |
| Comparator Or Baseline | 3,5-Dibromo-1-amino- and 3,5-dibromo-4-amino-1,2,4-triazole: 21% combined yield |
| Quantified Difference | 9 percentage points absolute; 43% relative yield improvement |
| Conditions | Hydroxylamine-O-sulfonic acid, weakly alkaline aqueous solution, reflux temperature [1] |
Why This Matters
A higher amination yield directly translates into greater synthetic efficiency and lower cost-per-gram when preparing the N-amino-dibromo-triazole intermediate, making the 1,2,3-triazole scaffold the economically preferred starting point for programs requiring this substitution pattern.
- [1] Yu, H. X., Niu, H. X., Wang, Y., Li, Y. C., & Pang, S. P. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Materials Research Innovations, 18, S41127–S41131. https://doi.org/10.1179/1432891714Z.000000000861 View Source
